bacteriophage T4 gene 5 protein

lysozyme activity pH optimum peptidoglycan hydrolysis

Bacteriophage T4 gene 5 protein (gp5, CAS 128908-52-1), also designated tail-associated lysozyme or tail lysozyme, is a structural component of the T4 baseplate hub that possesses N-acetylmuramidase activity. Unlike the soluble T4 endolysin (gene e product, T4L) that mediates progeny release, gp5 functions as a cell-wall-penetrating enzyme during the initial infection step, locally digesting the peptidoglycan layer to facilitate tail tube insertion.

Molecular Formula C9H19NO2Si
Molecular Weight 0
CAS No. 128908-52-1
Cat. No. B1178991
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namebacteriophage T4 gene 5 protein
CAS128908-52-1
Synonymsbacteriophage T4 gene 5 protein
Molecular FormulaC9H19NO2Si
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Bacteriophage T4 Gene 5 Protein (gp5): Technical Baseline for Tail-Associated Lysozyme Sourcing and Differentiation


Bacteriophage T4 gene 5 protein (gp5, CAS 128908-52-1), also designated tail-associated lysozyme or tail lysozyme, is a structural component of the T4 baseplate hub that possesses N-acetylmuramidase activity [1]. Unlike the soluble T4 endolysin (gene e product, T4L) that mediates progeny release, gp5 functions as a cell-wall-penetrating enzyme during the initial infection step, locally digesting the peptidoglycan layer to facilitate tail tube insertion [2]. The protein is synthesized as a 63 kDa precursor that undergoes post-translational cleavage to yield the mature ~42–44 kDa form [3]. This dual structural–enzymatic role distinguishes gp5 from single-function lysozymes and imposes unique requirements for sourcing, activity validation, and application-specific selection.

Bacteriophage T4 Gene 5 Protein: Why Generic Substitution with Soluble Lysozyme or Unprocessed gp5 Fails Quantitative Selection Criteria


Substituting gp5 with T4 lysozyme (T4L) or an unprocessed gp5 precursor overlooks three experimentally verified functional divergences: (i) gp5 operates at a pH optimum approximately 1 unit lower than T4L, altering activity profiles in periplasmic-mimicking environments [1]; (ii) the lysozyme activity of the uncleaved gp5 precursor is only ~10% of mature gp5, meaning that sourcing precursor rather than mature protein introduces a ~10-fold activity deficit [2]; and (iii) gp5 is selectively inhibited by the T4 Spackle protein (gp61.3), whereas T4L is completely unaffected, demonstrating distinct regulatory interfaces that generic lysozyme reagents cannot replicate [3]. These quantitative differences mean that experimental systems relying on T4L or precursor gp5 will yield systematically biased results in infection-mimicry, inhibitor-screening, and structural–functional assays.

Bacteriophage T4 Gene 5 Protein (gp5): Quantitative Differentiation Evidence for Procurement and Experimental Selection


pH Optimum Divergence: gp5 vs. T4 Lysozyme (T4L) for Periplasmic-Mimetic Activity Assays

The tail-associated lysozyme gp5 exhibits an optimum pH of approximately 5.8, which is about 1 pH unit lower than the optimum pH of the soluble T4 lysozyme (gene e product, T4L) [1]. Both enzymes share N-acetylmuramidase substrate specificity, indicating that the pH divergence is intrinsic to the enzyme structure rather than substrate preference [1]. This difference means that at pH conditions mimicking the periplasmic space (~pH 5.5–6.0), gp5 retains higher fractional activity than T4L, a factor critical for assays designed to replicate the early-infection environment.

lysozyme activity pH optimum peptidoglycan hydrolysis

Maturation-Dependent Activity: Mature gp5 vs. Uncleaved Precursor for Functional Enzyme Sourcing

The full-length gp5 precursor (63 kDa) undergoes cleavage between Ser351 and Ala352 to yield the mature 43 kDa enzyme [1]. Quantitative turbidity assays demonstrate that the lysozyme activity of the uncleaved precursor or nicked protein is approximately 10% of that of mature gp5 [1]. In specific activity terms, mature gp5* shows 0.13 OD450 units per μg protein, whereas the nicked precursor shows only 0.014 OD450 units per μg, representing a 9.3-fold difference [2]. This maturation-dependent activation is not observed in single-domain lysozymes such as T4L, where the enzyme is fully active upon folding.

post-translational processing lysozyme activity precursor cleavage

Selective Inhibition by Spackle Protein: gp5 vs. T4L for Inhibitor Screening and Regulatory Studies

The T4 Spackle protein (gp61.3) selectively inhibits gp5 lysozyme activity while leaving T4L completely unaffected, as demonstrated by spot-test lysis assays on chloroform-treated E. coli lawns [1]. When gp51-372 (the lysozyme domain of gp5) was mixed with gp61.3 at a 1:1.2 molar ratio, lysis activity was nearly abolished, whereas T4L activity remained unchanged under identical conditions [1]. The crystal structure of the gp61.3-gp5Lys complex reveals a non-active-site inhibition mechanism involving steric blockade of substrate access, a mode distinct from canonical lysozyme inhibitors that occupy the active site cleft [1]. This selectivity and mechanism are specific to gp5 and are not observed with T4L or hen egg lysozyme.

lysozyme inhibition Spackle protein gp61.3 superinfection exclusion

Structural Domain Organization: T4 gp5 vs. KVP40 gp5 for Phage-Tail Assembly Studies

T4 gp5 is a three-domain protein comprising N-terminal OB-fold, central lysozyme, and C-terminal domains, whereas the gp5 ortholog from the T4-related vibriophage KVP40 lacks the internal lysozyme domain entirely [1]. Both proteins form homotrimers in solution, but KVP40 gp5 has outsourced the lytic function to a separate protein (ORF334), which shares no significant homology with known T4 proteins [1]. This domain-level divergence means that T4 gp5 is the only model for studying intramolecular coupling between structural assembly and localized peptidoglycan hydrolysis in a single polypeptide chain.

domain architecture lysozyme domain phage baseplate KVP40

Homology and Sequence Divergence: T4 gp5 vs. Phage P22 Lysozyme for Evolutionary and Specificity Studies

A segment of the gp5 lysozyme amino acid sequence shows remarkable similarity to T4 gene e lysozyme, and both T4 lysozymes exhibit some similarity to the Salmonella phage P22 lysozyme; however, there is little significant DNA sequence homology among the two T4 lysozyme genes and the P22 lysozyme gene [1]. This pattern—protein-level similarity without underlying DNA homology—suggests convergent evolution driven by host cell wall composition differences between E. coli and S. typhimurium [1]. The gp5 lysozyme domain thus occupies a distinct evolutionary and functional niche compared to P22 lysozyme, making it the preferred reagent for E. coli-specific peptidoglycan hydrolysis studies.

sequence homology phage lysozyme P22 host specificity

Bacteriophage T4 Gene 5 Protein: High-Value Application Scenarios Driven by Quantitative Differentiation Evidence


Periplasmic Peptidoglycan Hydrolysis Assays Requiring Physiological pH

When experimental protocols must replicate the early-infection periplasmic environment of E. coli (pH ~5.5–6.0), gp5 is the preferred enzyme because its pH optimum of ~5.8 retains substantially higher catalytic efficiency than T4L (optimum ~6.8) [1]. Researchers should specify mature, cleaved gp5 and verify activity at pH 5.8 using turbidimetric assays with chloroform-treated E. coli substrate.

Superinfection Exclusion Mechanism and Lysozyme Inhibitor Screening

For studies targeting the T4 Spackle protein (gp61.3)-mediated inhibition of lysozyme activity, only gp5 serves as the cognate target [1]. T4L is not inhibited by gp61.3 and cannot substitute [1]. Screening campaigns for novel lysozyme inhibitors acting via non-active-site blockade should use the gp5Lys domain (residues 162–372) in complex with gp61.3 as a positive control.

Post-Translational Processing and Zymogen Activation Studies

The ~10-fold activity difference between uncleaved gp5 precursor and mature gp5 makes this system an ideal quantitative model for studying proteolytic activation of structural enzymes [1]. Procurement of both precursor (63 kDa) and mature (43 kDa) forms enables dose–response comparisons, with specific activity benchmarks of 0.014 and 0.13 OD450/μg, respectively [2].

Phage Baseplate Assembly and Three-Domain Structural Biology

For structural studies of the T4 baseplate hub, T4 gp5 is irreplaceable because it contains the full three-domain architecture (OB-fold, lysozyme, C-terminal domain), whereas related phage orthologs such as KVP40 gp5 lack the central lysozyme domain [1]. Crystallography and cryo-EM of the gp5–gp27 complex require authentic T4 gp5.

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